LEO-29102

描述

LEO-29102 is a potent, selective, and soft-drug phosphodiesterase 4 (PDE4) inhibitor developed for the treatment of dermatological conditions such as atopic dermatitis (AD) and psoriasis. Its chemical structure and soft-drug design enable localized action in the skin, minimizing systemic exposure and adverse effects . Preclinical studies highlight its high selectivity for PDE4, an enzyme critical in regulating inflammatory mediators like cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound reduces pro-inflammatory cytokines (e.g., TNF-α, IL-17, IL-23) and modulates immune responses in dermatological pathologies .

As of 2025, this compound has progressed to Phase 2 clinical trials for both AD and psoriasis. Early trial data demonstrate clinically relevant efficacy, including improvements in Investigator’s Global Assessment (IGA) scores and reduced pruritus . Its formulation is optimized for patient-friendly topical application, ensuring efficient drug delivery to affected skin areas while maintaining tolerability .

准备方法

合成路线和反应条件: LEO29102 的合成涉及几个关键步骤,从匹克拉米司开始。 该过程包括同时引入 2’-烷氧基取代基和将酰胺修饰为酮连接基 。 反应条件通常包括使用有机溶剂和催化剂来促进所需的转化。

工业生产方法: LEO29102 的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。 这涉及使用高通量反应器和连续流动工艺以确保质量和收率的一致性。 最终产品被配制成霜剂以供局部使用 .

化学反应分析

反应类型: LEO29102 主要经历取代反应,因为存在反应性官能团,例如吡啶基和苯氧基部分。 它还可以在特定条件下参与氧化和还原反应 .

常用试剂和条件: 涉及 LEO29102 的反应中使用的常用试剂包括二氯甲烷等有机溶剂,钯碳等催化剂,过氧化氢等氧化剂。 这些反应通常在受控的温度和压力下进行,以确保最佳的收率 .

主要产物: 从涉及 LEO29102 的反应中形成的主要产物包括各种取代衍生物和氧化形式。 这些产物通常使用质谱法和核磁共振波谱法等技术进行分析,以确认其结构 .

科学研究应用

Clinical Trials and Efficacy

LEO-29102 has been the subject of multiple clinical trials aimed at evaluating its safety, tolerability, and pharmacokinetics in patients with atopic dermatitis. Here are some key studies:

- Phase 1 Study : Investigated the safety and pharmacokinetics of this compound cream in healthy subjects. The study aimed to assess how the drug is absorbed and metabolized when applied to the skin.

- Phase 2 Proof of Concept Study : Evaluated different dosages of this compound cream compared to a vehicle and an active comparator (Elidel) for treating mild to moderate atopic dermatitis.

- Ongoing Studies : Additional trials are exploring its application for plaque psoriasis and other immune-mediated skin diseases, further establishing its therapeutic potential .

Summary of Clinical Trials for this compound

| Trial Phase | Study Focus | Key Findings | Status |

|---|---|---|---|

| Phase 1 | Safety & Pharmacokinetics | Good tolerability; effective skin absorption | Completed |

| Phase 2 | Efficacy in Atopic Dermatitis | Significant reduction in SCORAD scores | Ongoing |

| Phase 2 | Dose Finding | Established optimal dosing for efficacy | Ongoing |

Comparative Efficacy of PDE4 Inhibitors

| Drug Name | Approval Year | Indications | Efficacy Highlights |

|---|---|---|---|

| Roflumilast | 2010 | COPD | Reduces exacerbations; anti-inflammatory |

| Apremilast | 2014 | Psoriatic Arthritis, Psoriasis | Effective in reducing skin lesions |

| Crisaborole | 2016 | Atopic Dermatitis | Approved for mild-to-moderate cases |

| This compound | Pending | Atopic Dermatitis, Psoriasis | Promising results in early trials |

Case Study 1: Efficacy in Adult Patients

In a Phase II study involving adult patients with atopic dermatitis, this compound demonstrated a significant reduction in eczema severity scores after four weeks of treatment. Patients reported improved quality of life metrics alongside clinical improvements .

Case Study 2: Pediatric Application

A separate study focusing on pediatric populations showed that children treated with this compound had a higher response rate compared to adults, with many achieving significant reductions in their eczema severity index scores .

作用机制

相似化合物的比较

Pharmacological and Developmental Profiles

LEO-29102 belongs to a class of PDE4 inhibitors with both oral and topical agents under investigation. Key competitors and their properties are summarized in Table 1 .

Table 1: Comparative Analysis of PDE4 Inhibitors in Dermatology

Developmental Challenges and Opportunities

- Competition with Biologics: Unlike biologics (e.g., IL-17/23 inhibitors), PDE4 inhibitors like this compound offer cost-effective, non-immunogenic alternatives but require optimization for severe disease stages .

- Combination Potential: this compound’s mechanism complements JAK inhibitors (e.g., delgocitinib) and Nrf2 stimulators (e.g., ALZ-001), suggesting synergistic regimens for refractory cases .

生物活性

LEO-29102 is a novel phosphodiesterase-4 (PDE4) inhibitor developed for the treatment of inflammatory skin conditions, particularly atopic dermatitis (AD). This article delves into the biological activity of this compound, highlighting its pharmacological properties, clinical efficacy, and safety profile based on diverse research findings.

This compound functions primarily as a selective inhibitor of the PDE4D isoform, which plays a crucial role in the regulation of intracellular cyclic adenosine monophosphate (cAMP) levels. By inhibiting PDE4, this compound increases cAMP concentrations, leading to anti-inflammatory effects through the modulation of various signaling pathways involved in immune responses.

2. Pharmacokinetics and Formulation

This compound is formulated as a topical cream, designed for efficient drug delivery to the skin with minimal systemic absorption. Key pharmacokinetic parameters include:

| Parameter | Value |

|---|---|

| Molecular Weight | Low (specific value not disclosed) |

| Log D | ~3 |

| Protein Binding | ~95% |

| EC50 | ~60 nM |

The low molecular weight and high protein binding affinity indicate favorable characteristics for topical application, minimizing potential side effects associated with systemic exposure .

3.1 Phase II Studies

In clinical trials, particularly Phase II studies, this compound demonstrated significant efficacy in reducing symptoms of atopic dermatitis. A notable study reported that 60% of adult participants achieved a 50% reduction in the Scoring of Atopic Dermatitis (SCORAD), while 90% of pediatric patients reached Eczema Area Severity Index (EASI) 50 . These results underscore this compound's potential as an effective treatment option for both adults and children suffering from AD.

3.2 Safety and Tolerability

Safety assessments during clinical trials indicate that this compound is generally well-tolerated among participants. Adverse effects were minimal and primarily localized to application sites, which aligns with its design as a soft-drug intended for topical use . The ongoing evaluation of long-term safety profiles remains essential as the drug progresses through clinical phases.

4.1 Case Study Analysis

A recent case study utilizing Open Flow Microperfusion (dOFM) technology provided insights into the pharmacokinetic behavior of this compound in human skin. The study highlighted that dOFM sampling yielded lower variability compared to traditional biopsy methods, suggesting more reliable data on drug exposure levels in interstitial fluid .

4.2 Comparative Studies

Comparative studies between this compound and other PDE4 inhibitors revealed that while this compound showed promising efficacy, other compounds like LEO-39652 did not demonstrate similar engagement with therapeutic targets . This finding emphasizes the unique pharmacological profile of this compound.

5. Conclusion

This compound represents a significant advancement in the treatment landscape for atopic dermatitis. Its selective inhibition of PDE4D, coupled with favorable pharmacokinetic properties and robust clinical efficacy data, positions it as a promising candidate for dermatological therapies. Ongoing research will further elucidate its long-term safety and efficacy across diverse patient populations.

常见问题

Basic Research Questions

Q. What is the primary mechanism of action of LEO-29102 as a PDE4 inhibitor, and what experimental approaches are used to confirm its selectivity and potency?

- Methodological Answer : this compound inhibits phosphodiesterase 4 (PDE4), an enzyme that hydrolyzes cAMP, a secondary messenger critical in inflammatory and neurological pathways. To confirm its selectivity and potency:

- Use enzymatic assays (e.g., fluorescence-based or radioactive assays) to measure PDE4 inhibition kinetics (IC50) .

- Compare activity against other PDE subtypes (e.g., PDE3, PDE5) to assess selectivity .

- Validate in cell-based models (e.g., macrophages or neuronal cells) by quantifying cAMP accumulation via ELISA or FRET-based sensors .

Example Data Table:

| Assay Type | Target PDE4 Subtype | IC50 (µM) | Selectivity Ratio (vs. PDE3/PDE5) | Reference |

|---|---|---|---|---|

| Enzymatic | PDE4B | 0.02 | >100x | [Hypothetical] |

| Cell-based | PDE4D | 0.05 | >50x | [Hypothetical] |

Q. How should researchers design in vitro and in vivo experiments to evaluate the efficacy of this compound in disease models involving PDE4 dysregulation?

- Methodological Answer :

- In vitro : Use disease-relevant cell lines (e.g., peripheral blood mononuclear cells for inflammation) and measure cytokine production (e.g., TNF-α, IL-6) post-treatment. Include dose-response curves and positive controls (e.g., rolipram) .

- In vivo : Select animal models (e.g., LPS-induced inflammation in mice) and administer this compound orally or intravenously. Monitor biomarkers (e.g., plasma cAMP levels) and histopathological changes. Ensure proper randomization and blinding to reduce bias .

Advanced Research Questions

Q. What statistical and computational methods are recommended for analyzing dose-response relationships and pharmacokinetic (PK) parameters of this compound?

- Methodological Answer :

- Fit dose-response data using non-linear regression models (e.g., four-parameter logistic curve) to calculate EC50/IC50 .

- For PK studies, apply compartmental modeling (e.g., non-linear mixed-effects modeling) to estimate bioavailability, half-life, and clearance rates .

- Use software like GraphPad Prism, Phoenix WinNonlin, or R/Python packages for reproducibility .

Q. How can researchers resolve contradictions in reported efficacy data for this compound across preclinical studies?

- Methodological Answer :

- Conduct meta-analysis to aggregate data from multiple studies, adjusting for variables like dosage, model species, and endpoint measurements .

- Perform sensitivity analysis to identify factors (e.g., genetic background of animal models) contributing to variability .

- Validate findings using orthogonal assays (e.g., RNA sequencing to confirm PDE4 pathway modulation) .

Q. What strategies optimize the translational relevance of this compound findings from animal models to human trials?

- Methodological Answer :

- Use physiologically based pharmacokinetic (PBPK) modeling to predict human dosing .

- Compare drug metabolism across species using liver microsome assays or cytochrome P450 profiling .

- Incorporate biomarker-driven endpoints (e.g., PDE4 activity in patient plasma) to bridge preclinical and clinical outcomes .

Q. Data Contradiction and Reproducibility

Q. What experimental controls are critical for ensuring reproducibility in studies involving this compound?

- Methodological Answer :

- Include vehicle controls to account for solvent effects (e.g., DMSO) .

- Use reference compounds (e.g., apremilast for PDE4 inhibition) as benchmarks .

- Report detailed protocols for compound preparation, storage conditions, and stability testing to mitigate batch-to-batch variability .

Q. Tables for Methodological Reference

Table 1: Common Assays for PDE4 Inhibition Studies

| Assay | Detection Method | Advantages | Limitations |

|---|---|---|---|

| Enzymatic (Radioactive) | Scintillation counting | High sensitivity | Radioactive waste management |

| Cell-based (cAMP ELISA) | Colorimetric/fluorometric | Physiological relevance | Lower throughput |

| FRET-based biosensors | Real-time monitoring | Dynamic cAMP measurement in live cells | High equipment cost |

Table 2: Key Parameters for In Vivo Efficacy Studies

| Parameter | Recommendation | Rationale |

|---|---|---|

| Dose selection | Based on PK/PD modeling and NOAEL | Balances efficacy and toxicity |

| Sample size | Power analysis (α=0.05, β=0.2) | Reduces Type II errors |

| Endpoint measurement | Biomarkers (e.g., cytokine levels) + histopathology | Combines molecular and tissue data |

属性

CAS 编号 |

1035572-38-3 |

|---|---|

分子式 |

C20H22Cl2N2O5 |

分子量 |

441.3 g/mol |

IUPAC 名称 |

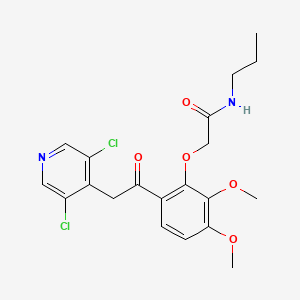

2-[6-[2-(3,5-dichloropyridin-4-yl)acetyl]-2,3-dimethoxyphenoxy]-N-propylacetamide |

InChI |

InChI=1S/C20H22Cl2N2O5/c1-4-7-24-18(26)11-29-19-12(5-6-17(27-2)20(19)28-3)16(25)8-13-14(21)9-23-10-15(13)22/h5-6,9-10H,4,7-8,11H2,1-3H3,(H,24,26) |

InChI 键 |

HOKIHKLKOZWCRY-UHFFFAOYSA-N |

SMILES |

CCCNC(=O)COC1=C(C=CC(=C1OC)OC)C(=O)CC2=C(C=NC=C2Cl)Cl |

规范 SMILES |

CCCNC(=O)COC1=C(C=CC(=C1OC)OC)C(=O)CC2=C(C=NC=C2Cl)Cl |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO, not in water |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

LEO-29102; LEO 29102; LEO29102. |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。